molecular formula C15H12F3NO3 B1394819 Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate CAS No. 927802-64-0

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

Cat. No. B1394819
M. Wt: 311.25 g/mol
InChI Key: BMMQGMNOLJNMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate, or MAB, is a synthetic organic compound used in scientific research. It belongs to the class of compounds known as benzoates and is composed of a benzene ring with a trifluoromethyl group attached to the 2-position and an amino group attached to the 5-position of the ring. MAB is a versatile compound with a wide range of applications in biochemical and physiological research, including drug development and drug metabolism studies.

Scientific Research Applications

1. Protoporphyrinogen IX Oxidase Inhibitors

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is structurally similar to certain trifluoromethyl-substituted compounds studied for their role as protoporphyrinogen IX oxidase inhibitors. These inhibitors have significant implications in areas like herbicide development, where enzyme inhibition is a key mechanism (Li et al., 2005).

2. Polymer Synthesis

This compound has been used in the synthesis of hyperbranched aromatic polyamides. These polymers have potential applications in various fields due to their unique structural and functional properties (Yang et al., 1999).

3. Antagonist Activity Studies

The compound is related to molecules like 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, which are studied for their selective antagonist activities. This research is vital in pharmacology for developing targeted therapeutic agents (Naganawa et al., 2006).

4. Nanofiltration Membrane Development

Research has also involved the use of similar fluorinated compounds in the creation of novel sulfonated thin-film composite nanofiltration membranes. These membranes are significant for their improved water flux and potential in dye treatment applications (Liu et al., 2012).

5. Synthesis of Radiopharmaceuticals

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate is structurally related to compounds used in the synthesis of radiopharmaceuticals. These compounds are critical in medical imaging and diagnostic procedures (Taylor et al., 1996).

6. Tubulin Polymerization Inhibitors

Similar fluorinated compounds have been identified as tubulin polymerization inhibitors. These inhibitors are significant in cancer research for their potential to halt the growth of cancer cells (Minegishi et al., 2015).

7. Beta-adrenergic Blocking Agents

Compounds structurally related to methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate have been explored as beta-adrenergic receptor blocking agents. Such research is crucial in developing treatments for cardiovascular diseases (Bouley et al., 1986).

8. Chemical Synthesis Methods

9. Synthesis of Poly(ether imide)s

Research into fluorinated compounds similar to methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate has led to the synthesis of new poly(ether imide)s. These materials are important for their potential applications in areas like aerospace and electronics due to their exceptional thermal and mechanical properties (Liu et al., 2008).

10. N-Phthaloylation in Organic Chemistry

Related compounds have been used as reagents for N-phthaloylation in organic chemistry. This process is crucial for the modification and synthesis of various organic compounds, impacting pharmaceutical and materials science (Casimir et al., 2002).

Safety And Hazards

The safety and hazards associated with “Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate” are not specified in the retrieved sources .

properties

IUPAC Name

methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-14(20)12-8-10(19)5-6-13(12)22-11-4-2-3-9(7-11)15(16,17)18/h2-8H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQGMNOLJNMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.